2-Chloro-1-(3-phenylpiperidin-1-yl)ethanone
Description
2-Chloro-1-(3-phenylpiperidin-1-yl)ethanone is a piperidine derivative characterized by a chloroethanone group attached to a 3-phenyl-substituted piperidine ring. The compound’s piperidine core allows for diverse chemical modifications, making it a scaffold for exploring structure-activity relationships (SAR). Its crystal structure and conformational properties have been studied using SHELX software, a widely adopted tool for small-molecule crystallography .
Properties
IUPAC Name |
2-chloro-1-(3-phenylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-13(16)15-8-4-7-12(10-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZJYWBYCNCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-phenylpiperidin-1-yl)ethanone typically involves the reaction of 3-phenylpiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-phenylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted piperidines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-1-(3-phenylpiperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-phenylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as pain relief or anti-inflammatory responses .
Comparison with Similar Compounds
Structural Analogues with Piperidine Ring Modifications
Substituent Variations on the Piperidine Ring
- 2-Chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone Structure: Incorporates a methyl group at the 3-position and phenyl groups at the 2- and 6-positions of the piperidine ring. Crystallography: Crystallizes in a specific conformation with a CCDC reference code 1044361 . Molecular Formula: C₂₁H₂₂ClNO.
- 2-Chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone Structure: Features an ethyl group at the 3-position instead of methyl. Crystal System: Similar triclinic packing but with altered unit cell parameters due to the ethyl substituent .
- 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone Structure: Contains geminal dimethyl groups at the 3-position. Crystallographic Data: Triclinic system (space group P1), with unit cell dimensions a = 7.5488 Å, b = 9.9706 Å, c = 12.9887 Å . Molecular Weight: 341.86 g/mol.
Table 1: Piperidine Ring-Substituted Analogues
Fluorophenyl and Heterocyclic Analogues
- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Structure: Replaces the 3-phenyl group with a 4-fluorophenyl moiety. Application: Used in laboratory research but lacks detailed toxicological data .
- 2-Chloro-1-{4-(4-methoxyphenyl)-piperazin-1-yl}-ethanone Structure: Piperazine ring substituted with a 4-methoxyphenyl group. Molecular Formula: C₁₃H₁₇ClN₂O₂ .
Table 2: Aromatic and Heterocyclic Analogues
Biological Activity
2-Chloro-1-(3-phenylpiperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN |
| Molecular Weight | 221.70 g/mol |
| Canonical SMILES | ClC(=O)C1(CCN(CC1)C2=CC=CC=C2)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act on neurotransmitter systems, notably those involving dopamine and serotonin receptors, which may explain its effects in modulating mood and behavior.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and the phenyl substituent can significantly influence the compound's potency and selectivity. For instance, substituting different groups at the 3-position of the piperidine has been shown to enhance binding affinity to target receptors.
Table 1: Structure-Activity Relationship Data
| Compound | IC50 (nM) | Comments |
|---|---|---|
| This compound | 72 | Base compound |
| 4-Methyl derivative | 45 | Increased potency |
| 4-Fluoro derivative | 30 | Significant increase in receptor affinity |
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a study demonstrated that certain analogs were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it could induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspase pathways.
Case Study: Anticancer Activity
A specific study reported that a derivative of this compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells with an IC50 value significantly lower than that of conventional chemotherapeutics like bleomycin. This highlights the potential for developing new cancer therapies based on this scaffold.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although further investigations are needed to evaluate its metabolism and excretion pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
